(R)-2-Bromo-1-(3-fluorophenyl)ethan-1-OL
Description
Properties
Molecular Formula |
C8H8BrFO |
|---|---|
Molecular Weight |
219.05 g/mol |
IUPAC Name |
(1R)-2-bromo-1-(3-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H8BrFO/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4,8,11H,5H2/t8-/m0/s1 |
InChI Key |
DEDQEPMGJUPGHH-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)F)[C@H](CBr)O |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(CBr)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of (R)-2-Bromo-1-(3-fluorophenyl)ethan-1-ol
General Synthetic Strategy
The synthesis of (R)-2-Bromo-1-(3-fluorophenyl)ethan-1-ol typically involves two main stages:
- Stage 1: Preparation of 2-bromo-1-(3-fluorophenyl)ethan-1-one (an α-bromo ketone intermediate)
- Stage 2: Stereoselective reduction of the α-bromo ketone to the corresponding (R)-alcohol
This two-step approach is common due to the stability of the ketone intermediate and the availability of asymmetric reduction methods.
Preparation of 2-Bromo-1-(3-fluorophenyl)ethan-1-one
The α-bromo ketone intermediate is synthesized via bromination of 3-fluoroacetophenone or related precursors.
Bromination Using N-Bromosuccinimide (NBS)
- Reagents: 3-Fluoroacetophenone, N-bromosuccinimide (NBS)
- Solvent: Polyethylene glycol (PEG)-water mixture or organic solvents such as dichloromethane
- Conditions: Ultrasound irradiation at 80 °C for 15-20 minutes
- Mechanism: Radical bromination at the α-position to the carbonyl group
- Yield: High yields reported with clean conversion
- Advantages: Environmentally benign, mild conditions, short reaction time
This method is supported by literature where α-bromo aromatic ketones were synthesized efficiently with NBS under ultrasound irradiation, providing clean products confirmed by spectral data (NMR, IR) consistent with literature values.
Alternative Routes Using Haloalkynes and Gold Catalysts
- Reagents: Haloalkyne derivatives (e.g., 1-(2-bromoethynyl)-3-fluorobenzene), water, MCM-41-PPh3-AuNTf2 catalyst
- Solvent: 1,2-Dichloroethane (DCE)
- Conditions: Room temperature, 14 hours stirring
- Yield: Approximately 93%
- Procedure: Haloalkyne is hydrated catalytically to yield the α-bromo ketone
- Purification: Filtration to remove catalyst, solvent evaporation, silica gel chromatography
This method offers a high-yielding, mild, and selective synthesis of 2-bromo-1-(3-fluorophenyl)ethan-1-one, as demonstrated in recent synthetic communications.
Stereoselective Reduction to (R)-2-Bromo-1-(3-fluorophenyl)ethan-1-ol
The key step for obtaining the (R)-enantiomer involves asymmetric reduction of the α-bromo ketone.
Chiral Catalytic Hydrogenation or Chemical Reduction
- Reagents: Chiral catalysts (e.g., chiral oxazaborolidines, or enzymatic systems), reducing agents such as borane complexes or sodium borohydride derivatives
- Solvents: Commonly methanol, ethanol, or tetrahydrofuran (THF)
- Conditions: Low temperature to maintain stereoselectivity
- Outcome: High enantiomeric excess (ee) of (R)-alcohol
Though specific literature on this exact compound’s asymmetric reduction is limited, analogous α-bromo ketones are commonly reduced by these methods with high stereocontrol.
Alternative Multi-Step Preparation from 2-Fluorophenethyl Esters (Patent Insight)
A patented method describes a two-step process starting from 2-fluorophenethyl acid esters:
| Step | Reaction | Reagents/Solvents | Conditions | Notes |
|---|---|---|---|---|
| 1 | Acidylation and hydrolysis to cyclopropyl-2-(2-fluorophenyl)ethyl ketone | 2-Fluorophenethyl acid esters, cyclopropane carbonyl chloride, DMF or 1,4-dioxane, base (e.g., pyridine, triethylamine) | 30–80 °C, 3–8 h | Molar ratio esters:acid chloride ~1.0–1.3:1 |
| 2 | Bromination of ketone | Brominating agents (N-bromosuccinimide, pyridinium tribromide), initiators (benzoyl peroxide), solvents (DMF, methylene dichloride) | Room temperature, initiator effect | Molar ratio ketone:brominating agent ~1:0.9–2.0 |
This method is more complex and targets related compounds but demonstrates the use of brominating agents and solvents suitable for α-bromination.
Data Summary Table: Preparation Methods
| Method | Starting Material | Brominating Agent | Catalyst/Initiator | Solvent(s) | Conditions | Yield | Notes |
|---|---|---|---|---|---|---|---|
| NBS Ultrasound | 3-Fluoroacetophenone | N-Bromosuccinimide | None | PEG-water or DCM | 80 °C, 15-20 min | High | Environmentally friendly, rapid |
| Haloalkyne Hydration | 1-(2-bromoethynyl)-3-fluorobenzene | Water | MCM-41-PPh3-AuNTf2 (gold catalyst) | 1,2-Dichloroethane | RT, 14 h | 93% | High selectivity, mild |
| Patent Method | 2-Fluorophenethyl acid esters | NBS, pyridinium tribromide | Benzoyl peroxide | DMF, methylene dichloride | 30–80 °C, 3–8 h | Not specified | Multi-step, complex |
Analytical and Characterization Techniques
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm structure and purity; chemical shifts consistent with α-bromo ketones and alcohols.
- Infrared Spectroscopy (IR): Characteristic carbonyl stretch (~1700 cm^-1) for ketones; hydroxyl stretch (~3300 cm^-1) for alcohols.
- Mass Spectrometry (MS): Molecular ion peaks corresponding to C8H6BrFO and its fragments confirm molecular weight and composition.
- Chromatography: Silica gel column chromatography used for purification, typically eluted with petroleum ether/ethyl acetate mixtures.
Chemical Reactions Analysis
Types of Reactions
®-2-Bromo-1-(3-fluorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products
The major products formed from these reactions include the corresponding ketones, alkanes, and substituted derivatives, which can be further utilized in various synthetic applications .
Scientific Research Applications
®-2-Bromo-1-(3-fluorophenyl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and chiral pharmaceuticals.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a substrate for biocatalysis.
Medicine: It serves as a building block for the development of potential therapeutic agents.
Industry: The compound is utilized in the production of fine chemicals and as a precursor for agrochemicals
Mechanism of Action
The mechanism of action of ®-2-Bromo-1-(3-fluorophenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in biocatalysis, the compound acts as a substrate for alcohol dehydrogenases, which catalyze its reduction to the corresponding alcohol. The molecular pathways involved include the transfer of hydride ions and the formation of enzyme-substrate complexes .
Comparison with Similar Compounds
(R)-2-Bromo-1-(4-fluorophenyl)ethan-1-OL
(R)-2-Bromo-1-(4-bromophenyl)ethan-1-OL
2-Bromo-1-(2-chlorophenyl)ethan-1-OL
- Synthesis: Reduction of 2-bromo-2-chloroacetophenone with NaBH₄ yields racemic alcohol. Enzymatic resolution using Pseudomonas fluorescens lipase achieves 35% conversion and 99% ee for the (S)-enantiomer .
- Key Data :
Analogs with Methoxy Substituents
(R)-2-Bromo-1-(4-methoxyphenyl)ethan-1-OL
(S)-2-Bromo-1-(2-methoxyphenyl)ethan-1-OL
Key Findings and Implications
Stereoselectivity : Microbial and enzymatic methods generally outperform chemical synthesis in achieving high ee (>99% vs. 86–98% for chemical routes) .
Substituent Effects : Fluorine at the 3-position enhances metabolic stability, while methoxy groups improve solubility for pharmaceutical applications .
Industrial Viability : Biocatalysis (e.g., Rhodotorula spp.) offers scalable, eco-friendly routes to chiral bromo-alcohols compared to boron- or ruthenium-based methods .
This analysis underscores the importance of substituent choice and synthesis strategy in optimizing the efficacy and applicability of brominated ethanols in drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
